N,3-Dimethylpent-1-yn-3-amine
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Overview
Description
N,3-Dimethylpent-1-yn-3-amine is an organic compound characterized by the presence of both an alkyne and an amine functional group. The compound’s structure includes a carbon-carbon triple bond (alkyne) and an amine group attached to the same carbon atom, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethylpent-1-yn-3-amine typically involves the reaction of propargyl alcohol with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethylpent-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are common oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of secondary or tertiary amines.
Scientific Research Applications
N,3-Dimethylpent-1-yn-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N,3-Dimethylpent-1-yn-3-amine involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propyne: Similar structure but lacks the additional methyl group on the alkyne carbon.
N-Methyl-2-pentyne-3-amine: Similar structure but with different positioning of the methyl groups.
Uniqueness
N,3-Dimethylpent-1-yn-3-amine is unique due to the presence of both an alkyne and an amine group on the same carbon atom. This structural feature imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications .
Properties
CAS No. |
88461-58-9 |
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Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N,3-dimethylpent-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-5-7(3,6-2)8-4/h1,8H,6H2,2-4H3 |
InChI Key |
KNDUEEJMTARWHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NC |
Origin of Product |
United States |
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